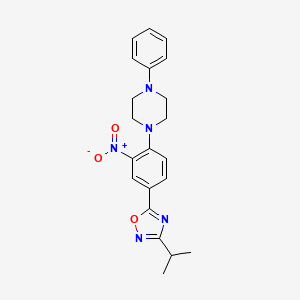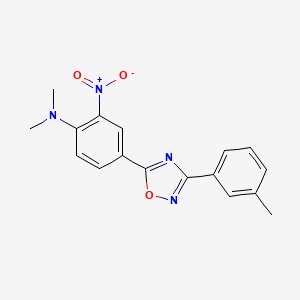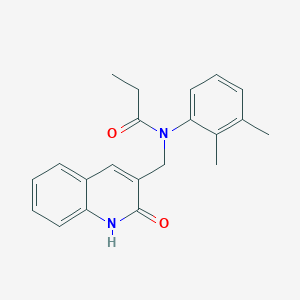
N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)propionamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)propionamide, also known as DMPQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. DMPQ is a derivative of hydroxyquinoline, which has been extensively studied for its biological activities, including antitumor, antimicrobial, and antiviral properties. In
作用机制
The mechanism of action of N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)propionamide is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell proliferation. N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)propionamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable effect in cancer treatment. It has also been suggested that N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)propionamide may act as a topoisomerase inhibitor, which is a class of drugs that target enzymes involved in DNA replication.
Biochemical and Physiological Effects
N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)propionamide has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins. This effect may be beneficial in preventing the invasion and metastasis of cancer cells. N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)propionamide has also been shown to inhibit the production of nitric oxide, which is a mediator of inflammation and oxidative stress. This effect may be beneficial in reducing inflammation and oxidative damage in various diseases.
实验室实验的优点和局限性
One advantage of using N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)propionamide in lab experiments is its high potency and selectivity towards cancer cells. This allows for lower doses to be used, reducing the risk of toxicity and side effects. N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)propionamide also has a relatively low molecular weight, making it easier to administer and transport in vivo. One limitation of using N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)propionamide is its poor solubility in water, which may affect its bioavailability and efficacy.
未来方向
There are several future directions for the study of N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)propionamide. One area of interest is the development of N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)propionamide-based prodrugs, which can improve the solubility and bioavailability of N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)propionamide. Another area of interest is the investigation of the synergistic effects of N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)propionamide with other anticancer agents, such as chemotherapy drugs and immunotherapies. Additionally, the use of N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)propionamide as a diagnostic tool for cancer detection and imaging is an emerging area of research. Overall, the potential applications of N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)propionamide in biomedical research are vast, and further studies are needed to fully understand its mechanisms of action and therapeutic potential.
合成方法
The synthesis of N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)propionamide involves the condensation of 2-hydroxy-3-(2-quinolinyl)benzaldehyde with 2,3-dimethylaniline in the presence of propionyl chloride and triethylamine. The resulting product is purified by column chromatography to obtain N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)propionamide as a yellow solid. This method has been optimized to achieve high yields and purity of N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)propionamide, making it suitable for large-scale production.
科学研究应用
N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)propionamide has been studied extensively for its potential applications in biomedical research. It has been shown to have significant antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and liver cancer. N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)propionamide has also been found to exhibit antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as antiviral activity against herpes simplex virus type 1 and type 2.
属性
IUPAC Name |
N-(2,3-dimethylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-4-20(24)23(19-11-7-8-14(2)15(19)3)13-17-12-16-9-5-6-10-18(16)22-21(17)25/h5-12H,4,13H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLBJLLWXREDPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC1=CC2=CC=CC=C2NC1=O)C3=CC=CC(=C3C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

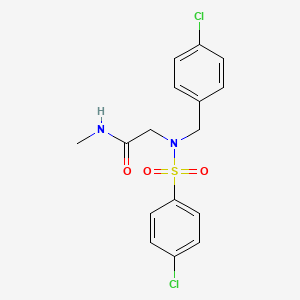
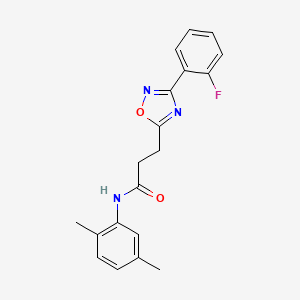
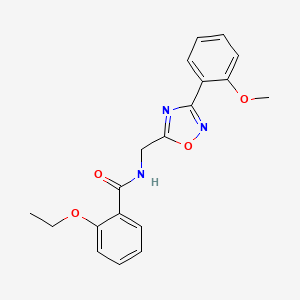

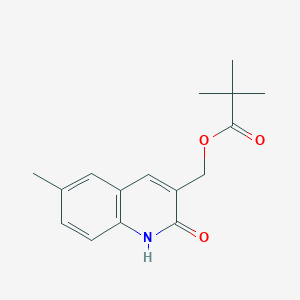
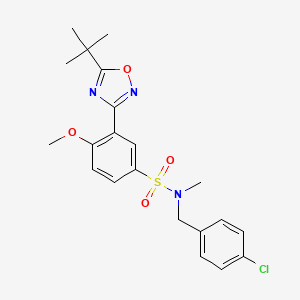
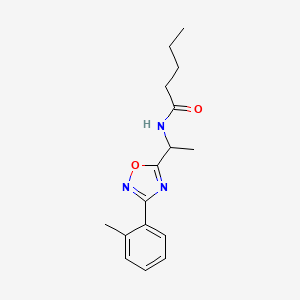

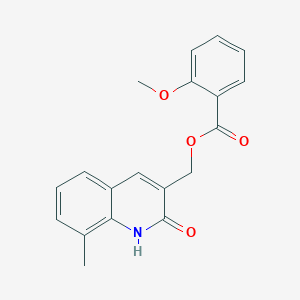
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7693610.png)

![8-bromo-N-(4-ethylphenyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7693627.png)
